Diadenosine pentaphosphate pentalithium

Description

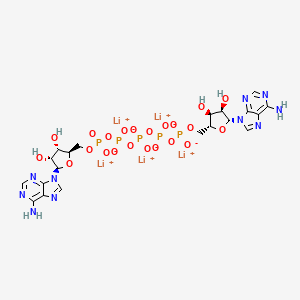

Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family (ApₙA, where n = 2–7), consists of two adenosine moieties linked by five phosphate groups. The pentalithium salt form (Li₅Ap5A) enhances its stability in research applications, particularly in biochemical assays and physiological studies . Ap5A is endogenously found in secretory vesicles of platelets, chromaffin cells, and neuronal terminals, where it modulates vascular tone, cardiac function, and neurotransmitter release . Its dual roles as a signaling molecule and enzyme regulator (e.g., inhibiting adenylate kinase in creatine kinase assays) underscore its biochemical versatility .

Properties

Molecular Formula |

C20H24Li5N10O22P5 |

|---|---|

Molecular Weight |

946.2 g/mol |

IUPAC Name |

pentalithium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H29N10O22P5.5Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |

InChI Key |

UCSIUKZZDLEYFE-CSMIRWGRSA-I |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Origin of Product |

United States |

Biological Activity

Diadenosine pentaphosphate (Ap5A) is a member of the dinucleoside polyphosphates, which are naturally occurring molecules composed of two adenosine units linked by multiple phosphate groups. This compound has garnered attention for its diverse biological activities, particularly in the cardiovascular system and cellular signaling pathways. This article explores the biological activity of Ap5A, highlighting its mechanisms of action, physiological roles, and implications in various medical conditions.

- Molecular Formula : CHNNaOP

- Molecular Weight : 1026.276 g/mol

- CAS Number : 4097-04-5

Ap5A functions primarily as a signaling molecule in various physiological processes. Its biological activity is mediated through several mechanisms:

- Platelet Activation : Ap5A is stored in high concentrations within platelet dense granules and is released upon platelet activation. It can promote or inhibit platelet aggregation depending on the concentration and context .

- Cardiac Function : Ap5A is known to activate cardiac ryanodine receptors (RyR2), which are crucial for calcium release in cardiac myocytes. This activation enhances cardiac contractility and influences heart rate . Studies have shown that Ap5A increases the open probability (Po) of RyR2 channels, indicating its role as a potent modulator of cardiac function .

- Vasodilation : As a vasoactive mediator, Ap5A may influence coronary perfusion, especially during ischemic conditions. It has been observed to induce transient changes in coronary blood flow, suggesting a role in the regulation of vascular tone .

1. Cardiovascular Effects

Research indicates that Ap5A can alter coronary vascular resistance and cardiac electrophysiology, making it a potential therapeutic target for conditions like myocardial ischemia . A study demonstrated that administering Ap5A during ischemia improved perfusion recovery in rat hearts perfused under controlled conditions .

2. Neurological Effects

Ap5A has been implicated as a neurotransmitter or signaling molecule in the nervous system. Its effects on neurotransmitter release and synaptic transmission highlight its importance in neurophysiology.

3. Clinical Implications

Elevated levels of Ap5A have been associated with various pathological conditions, including:

- Sjögren Syndrome : Patients exhibit significantly higher concentrations of diadenosine polyphosphates, suggesting their potential role as biomarkers for diagnosis and disease monitoring .

- Hypertension : Clinical evidence points to altered diadenosine polyphosphate levels in hypertensive patients, indicating their involvement in cardiovascular pathophysiology .

Scientific Research Applications

Cardiovascular Research

Activation of Cardiac Ryanodine Receptors

Diadenosine pentaphosphate has been identified as a potent activator of cardiac ryanodine receptors (RyR2). Research indicates that this compound enhances the open probability of RyR2 channels, which are crucial for calcium release in cardiac muscle cells. The presence of pentalithium can significantly increase the channel's activity under conditions of cellular stress, suggesting its potential role as a physiological regulator during ischemic events .

Coronary Response Post-Ischemia

Studies have demonstrated that diadenosine pentaphosphate functions as a vasoactive mediator during ischemia-reperfusion injury. In isolated rat hearts, administration of pentalithium has shown to improve coronary flow and mitigate damage following ischemic episodes. This response highlights its potential therapeutic implications in managing ischemic heart diseases .

Neurobiology

Modulation of Neuronal Growth

Recent studies have revealed that diadenosine pentaphosphate negatively regulates dendritic growth in neurons. It induces transient increases in intracellular calcium levels, which subsequently affects dendritic branching and length. This modulation occurs through the activation of purinergic receptors, specifically P2X1 receptors. The findings suggest that pentalithium could play a significant role in neuronal circuit formation and plasticity .

Impact on Synaptic Connections

The influence of diadenosine pentaphosphate on synaptic connections is critical for understanding neurodevelopmental processes. By affecting axonal and dendritic dynamics, it may contribute to the establishment and refinement of synaptic networks during early brain development .

Clinical Diagnostics

Enhancement of Creatine Kinase Isoenzyme Identification

In clinical chemistry, diadenosine pentaphosphate has been utilized to enhance the identification of creatine kinase isoenzymes after electrophoresis. The addition of pentalithium to creatine kinase reagents improves the resolution and specificity of isoenzyme detection, which is crucial for diagnosing various cardiac conditions .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Cardiovascular Research | Activates cardiac ryanodine receptors; improves coronary response post-ischemia |

| Neurobiology | Negatively modulates dendritic growth; influences synaptic connections |

| Clinical Diagnostics | Enhances identification of creatine kinase isoenzymes after electrophoresis |

Chemical Reactions Analysis

Hydrolysis Reactions

Ap5A undergoes hydrolysis via diadenosine hexaphosphate hydrolase , which preferentially acts on Ap6A but also cleaves Ap5A and Ap4A. The reaction produces adenosine and inorganic phosphates .

Reaction :

| Enzyme | Substrate | Products | Efficiency |

|---|---|---|---|

| Diadenosine hexaphosphate hydrolase | Ap5A | Adenosine + inorganic phosphate | Lower than Ap6A |

Pyrophosphate Hydrolysis

Ap5A can be reversibly converted to diadenosine tetraphosphate (Ap4A) via pyrophosphate hydrolysis. This reaction is influenced by enzymatic activity and phosphate transfer dynamics.

Reaction :

Interaction with Ryanodine Receptors

While not a direct chemical reaction, Ap5A’s binding to cardiac ryanodine receptors (RyR2) modulates calcium release. This interaction involves high-affinity binding sites, even in the presence of ATP, and is critical during cellular stress .

Structural and Stability Considerations

Ap5A’s structure (two adenosines linked by five phosphates) allows conformational flexibility, enabling diverse enzymatic interactions. Its stability is maintained under physiological conditions, though hydrolytic enzymes regulate intracellular levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diadenosine polyphosphates exhibit distinct physiological effects based on phosphate chain length, receptor specificity, and environmental conditions. Below is a comparative analysis of Ap5A with related compounds:

Structural and Functional Differences

Cardiac Effects

- Ap5A vs. Ap4A: Ap5A activates cardiac ryanodine receptors (RyR2) at high affinity (EC₅₀ = 500 µM), increasing sarcoplasmic reticulum Ca²⁺ release, whereas Ap4A lacks this effect . Both compounds shorten atrial action potentials in guinea pigs, but Ap5A uniquely activates P1 receptors and inward rectifier potassium (IKACh) channels, unlike Ap4A . Under acidosis (pH 6.5), Ap5A’s electrophysiological effects are abolished, while alkalosis (pH 8.5) attenuates its vasodilatory properties .

- Species-Specific Responses: In rats, Ap5A shortens myocardial action potentials via P2 receptors, contrasting with guinea pigs, where P1 receptors mediate this effect .

Platelet Modulation

- Ap5A derivatives, such as the dithiophosphonate analogue ApspCHClppsA , exhibit superior antiplatelet activity by targeting the P2T receptor (IC₅₀ = 0.1 µM), outperforming native Ap5A and other tetra-/pentaphosphate derivatives .

Metabolic and Cellular Roles

- Neuronal Signaling: Ap5A induces Ca²⁺ influx in rat basal ganglia terminals, a response absent in diinosine polyphosphates (e.g., Ip5I), highlighting nucleotide specificity .

Pharmacological and Therapeutic Potential

- Cardioprotection : Ap5A’s RyR2 activation may enhance cardiac contractility, but its benefits are nullified during ischemia, limiting therapeutic utility in ischemic heart disease .

Research Implications and Limitations

- Species and Model Variability : Discrepancies in receptor activation (P1 vs. P2) between rats and guinea pigs complicate translational research .

- Structural Modifications : Derivatives like ApspCHClppsA demonstrate that altering phosphate groups enhances target specificity, suggesting avenues for drug design .

- Environmental Sensitivity : pH and ischemia critically influence Ap5A’s efficacy, necessitating context-dependent evaluation in preclinical studies .

Preparation Methods

Leucyl-tRNA Synthetase-Catalyzed Synthesis

Leucyl-tRNA synthetase from Bacillus stearothermophilus has been employed to synthesize diadenosine pentaphosphate (Ap5A) with high selectivity. The reaction couples adenosine and ATP in the presence of the enzyme, which catalyzes the formation of the pentaphosphate bridge. A critical innovation is the integration of an ATP regeneration system using thermostable acetate kinase and adenylate kinase, ensuring continuous ATP availability and driving the reaction toward Ap5A production.

Key conditions for this method include:

-

Temperature : 60–70°C (optimized for thermophilic enzyme activity).

-

pH : 7.5–8.5.

-

Yields : Up to 85% for Ap5A, with minimal byproducts like Ap4A.

This approach avoids the need for protective groups on nucleotides, simplifying purification. The final pentalithium salt is obtained via lithium ion exchange chromatography or precipitation using lithium hydroxide.

Yeast AppppA Phosphorylase-Mediated Synthesis

Adenosine 5'-phosphosulfate (APS) and ATP serve as substrates for yeast AppppA phosphorylase, which catalyzes the irreversible synthesis of Ap5A. The reaction requires divalent cations, with Mn²⁺ showing twice the efficacy of Mg²⁺ or Ca²⁺ at 0.5 mM concentration.

Kinetic parameters :

| Substrate | (μM) | (μM/min) |

|---|---|---|

| APS | 80 | 3.0 |

| ATP | 700 | 2.8 |

The enzyme exhibits broad pH tolerance (6.0–8.0), making it suitable for large-scale production. Post-synthesis, lithium counterions are introduced via dialysis against lithium-containing buffers.

Chemical Synthesis Approaches

Tetraphosphorylation Reagent Strategy

A novel chemical method utilizes a tetraphosphorylation reagent to sequentially add phosphate groups to adenosine. This approach, adapted for pentaphosphate synthesis, involves:

-

Activation : Adenosine is treated with a phosphoramidite reagent to form a monophosphate intermediate.

-

Chain elongation : Repeated phosphorylation using a tetraphosphorylating agent extends the phosphate chain.

-

Dimerization : Two phosphorylated adenosine units are coupled via a pentaphosphate bridge.

Advantages :

-

Scalability for gram-scale production.

-

Compatibility with solid-phase synthesis for modified analogs.

Limitations :

Traditional Organic Synthesis

Historically, diadenosine polyphosphates were synthesized using adenosine 5'-phosphomorpholidate and pyrophosphate in anhydrous pyridine. However, this method yields only 4–24% Ap5A and generates multiple byproducts. Modern iterations replace morpholidate with safer activating agents, but scalability remains challenging.

Isolation from Natural Sources

Diadenosine pentaphosphate is endogenously stored in platelet secretory granules. Isolation involves:

-

Platelet lysis : Centrifugation of thrombocytes to release vesicular contents.

-

Chromatography : Anion-exchange chromatography (e.g., DEAE-Sephadex) to separate Ap5A from other nucleotides.

-

Lithiation : Treatment with lithium hydroxide to convert native salts (e.g., sodium) to the pentalithium form.

Yield : ~0.5–1.0 mg per liter of platelet-rich plasma, making this method impractical for large-scale needs.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic (B. stearo) | 85 | >95 | High | Moderate |

| Yeast phosphorylase | 75 | 90 | Moderate | Low |

| Chemical synthesis | 40 | 85 | Low | High |

| Natural isolation | <1 | 70 | Very low | Very high |

Key findings :

-

Enzymatic methods dominate due to high efficiency and selectivity.

-

Chemical synthesis is reserved for structural analogs requiring specific modifications.

Research Advancements and Optimization

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and quantifying diadenosine pentaphosphate (Ap5A) in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with retention time comparison and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are standard techniques. These methods allow precise identification and quantification in complex matrices like platelet secretory vesicles or brain synaptosomes. Stability tests (e.g., incubation in physiological buffers) should precede analysis to account for enzymatic degradation .

Q. How can researchers validate the physiological roles of Ap5A in cardiovascular regulation?

- Methodological Answer : Use ex vivo vascular ring assays to test vasoactivity under controlled pH and ionic conditions. Measure dose-dependent responses (vasoconstriction/vasodilation) and compare with other diadenosine polyphosphates (e.g., Ap4A, Ap6A) to assess chain-length specificity. Parallel studies using receptor antagonists (e.g., P2X/P2Y purinoceptor blockers) can clarify signaling pathways .

Q. What protocols ensure Ap5A stability during in vitro experiments?

- Methodological Answer : Include adenylate kinase inhibitors (e.g., Ap5A itself) in assay buffers to prevent ATP/ADP interconversion. Use stabilizers like lithium or ammonium salts to reduce hydrolysis. Monitor degradation via HPLC at regular intervals .

Advanced Research Questions

Q. How can conflicting data on Ap5A’s role in hypertension pathogenesis be resolved?

- Methodological Answer : Design longitudinal studies using hypertensive animal models (e.g., spontaneously hypertensive rats) to measure Ap5A levels in renal and vascular tissues. Combine this with receptor subtype-specific knockdown (e.g., CRISPR/Cas9 targeting P2X1 or P2Y1) to isolate mechanistic contributions. Cross-validate findings with human myocardial tissue biopsies from hypertensive patients .

Q. What experimental strategies address Ap5A’s pH-dependent structural and functional variability?

- Methodological Answer : Employ circular dichroism (CD) spectroscopy to analyze Ap5A conformational changes at varying pH levels (e.g., simulating ischemic acidosis). Correlate structural shifts with functional assays (e.g., calcium flux in chromaffin cells) to map pH-sensitive receptor interactions .

Q. How can Ap5A be optimized as a selective inhibitor in enzyme kinetics studies?

- Methodological Answer : Screen Ap5A against recombinant enzymes (e.g., NPP1, adenylate kinase) using substrate analogs (e.g., p-Nph-5′-TMP) to assess competitive inhibition. Modify phosphate backbone stability via boranophosphate derivatives to enhance resistance to hydrolysis while retaining specificity .

Q. What approaches reconcile Ap5A’s dual vasoactive effects (vasodilation vs. vasoconstriction)?

- Methodological Answer : Use tissue-specific knockout models (e.g., endothelial vs. smooth muscle cells) to dissect cell-type-specific responses. Pair this with phosphoproteomics to identify downstream signaling cascades (e.g., Rho-kinase activation in vascular tone regulation) .

Data Analysis and Interpretation

Q. How should researchers analyze contradictory results in Ap5A’s receptor binding affinity?

- Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics under standardized conditions (pH, ion concentration). Compare results across receptor isoforms (e.g., P2X2 vs. P2Y1) to identify subtype-specific affinities .

Q. What statistical frameworks are suitable for interpreting Ap5A’s dose-response variability in cellular assays?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Incorporate Bayesian hierarchical modeling to account for inter-experiment variability in vesicle preparation or cell culture conditions .

Table: Key Methodological Considerations for Ap5A Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.